4-(Chloromethyl)-1-(3-fluorobenzyl)piperidine
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Overview
Description
4-(Chloromethyl)-1-(3-fluorobenzyl)piperidine is a chemical compound that features a piperidine ring substituted with a chloromethyl group and a 3-fluorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-1-(3-fluorobenzyl)piperidine typically involves the reaction of piperidine with chloromethyl and 3-fluorobenzyl reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium on carbon or other suitable catalysts to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to specific temperatures to ensure complete reaction. The product is then purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-1-(3-fluorobenzyl)piperidine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different oxidation states.
Reduction Reactions: Reduction can lead to the removal of the chloromethyl group or reduction of the fluorobenzyl group.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups replacing the chloromethyl group, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
4-(Chloromethyl)-1-(3-fluorobenzyl)piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-1-(3-fluorobenzyl)piperidine involves its interaction with molecular targets such as receptors or enzymes. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or biological studies.
Comparison with Similar Compounds
Similar Compounds
- 4-(Chloromethyl)-N-(3-fluorobenzyl)benzamide
- 4-(2-Fluorobenzyl)piperidine hydrochloride
- 3-(3′-Fluorobenzyloxy)phenylboronic acid
Uniqueness
4-(Chloromethyl)-1-(3-fluorobenzyl)piperidine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-(chloromethyl)-1-[(3-fluorophenyl)methyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClFN/c14-9-11-4-6-16(7-5-11)10-12-2-1-3-13(15)8-12/h1-3,8,11H,4-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFRRJRIDBYLGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCl)CC2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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